molecular formula C15H27N3O2 B8281464 2-(2-methyl-5-oxo-1-pyrrolidinyl)-N-[2-(1-piperidinyl)propyl]acetamide

2-(2-methyl-5-oxo-1-pyrrolidinyl)-N-[2-(1-piperidinyl)propyl]acetamide

Cat. No. B8281464
M. Wt: 281.39 g/mol
InChI Key: QAZLCMKWZYNMJX-UHFFFAOYSA-N
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Patent
US04145347

Procedure details

From 9.3 g. of ethyl 2-methyl-5-oxo-1-pyrrolidineacetate and 10.7 g. of 2-(1-piperidinyl)propylamine (J. Chem. Soc. 1947, 1511), following the procedure of Example 9, there is obtained (±)-2-methyl-5-oxo-N-[2-(1-piperidinyl)propyl]-1-pyrrolidineacetamide; m.p. 111°-112° C. after recrystallization from heptane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:6][CH2:5][C:4](=[O:7])[N:3]1[CH2:8][C:9]([O:11]CC)=O.[N:14]1([CH:20]([CH3:23])[CH2:21][NH2:22])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1>>[CH3:1][CH:2]1[CH2:6][CH2:5][C:4](=[O:7])[N:3]1[CH2:8][C:9]([NH:22][CH2:21][CH:20]([N:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)[CH3:23])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1N(C(CC1)=O)CC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)C(CN)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1N(C(CC1)=O)CC(=O)NCC(C)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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